(R)-FTY-720 Phosphonate
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Overview
Description
®-FTY-720 Phosphonate is a synthetic compound that belongs to the class of phosphonates, which are characterized by a stable carbon-to-phosphorus (C-P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Phosphonate typically involves the use of phosphonate esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ®-FTY-720 Phosphonate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
®-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkyl group attached to the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
®-FTY-720 Phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ®-FTY-720 Phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in phosphorus metabolism by mimicking the natural substrates of these enzymes. This inhibition can lead to altered cellular processes and potential therapeutic effects . The molecular targets include enzymes like farnesyl diphosphate synthase, which plays a crucial role in the mevalonate pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-FTY-720 Phosphonate include other phosphonates like fosfomycin and aminomethylphosphonic acid . These compounds share the characteristic C-P bond and have similar chemical properties.
Uniqueness
What sets ®-FTY-720 Phosphonate apart is its specific structure and the resulting biological activity. Unlike other phosphonates, ®-FTY-720 Phosphonate has shown unique immunomodulatory effects, making it a promising candidate for therapeutic applications .
Conclusion
®-FTY-720 Phosphonate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable subject of ongoing research and development.
Properties
Molecular Formula |
C20H36NO4P |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |
InChI Key |
XDSPSYJWGHPIAZ-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@@](CCP(=O)(O)O)(CO)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Origin of Product |
United States |
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